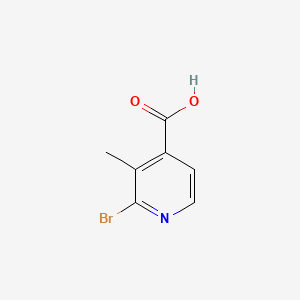

2-Bromo-3-methylisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXVMXWNYUNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylisonicotinic acid, with the CAS number 1211583-05-9, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the versatile reactivity of the pyridine ring and the biological importance of the isonicotinic acid scaffold.[1][2] While specific experimental data for this particular isomer is limited in publicly available literature, its structural similarity to key intermediates in the synthesis of targeted therapies, such as Poly(ADP-ribose) polymerase (PARP) inhibitors, suggests its potential as a valuable building block in drug discovery and development.[3][4] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with inferred synthetic methods and potential applications based on related structures.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | Supplier Data[5] |

| Molecular Weight | 216.03 g/mol | Supplier Data |

| CAS Number | 1211583-05-9 | Supplier Data[5] |

| Predicted Boiling Point | 353.9±25.0 °C | |

| Predicted pKa | 3.45±0.10 | |

| Predicted LogP | 1.85 | |

| Predicted Water Solubility | 3.41 g/L | |

| Predicted Melting Point | 165-175 °C |

Note: Predicted values are generated using computational models and may differ from experimental values.

Spectral Data (Predicted)

As experimental spectra are not available, predicted spectral data can provide insights into the structural characterization of this compound.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the pyridine ring would be significantly affected by the substituents. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.[6][7]

IR Spectrum (Predicted)

The predicted infrared (IR) spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹

-

C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region

-

C-Br stretch: Typically in the fingerprint region below 800 cm⁻¹

Mass Spectrum (Predicted)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[8] Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not readily found, a plausible synthetic route can be inferred from established methods for preparing similar substituted pyridine carboxylic acids.[9][10]

A likely precursor for the synthesis is 3-methylisonicotinic acid. The bromination of the pyridine ring at the 2-position can be achieved using a suitable brominating agent. The reactivity of the pyridine ring is influenced by the directing effects of the existing substituents.

The reactivity of this compound is expected to be dictated by the presence of the bromine atom, the carboxylic acid group, and the methyl group on the pyridine ring. The bromine atom at the 2-position is susceptible to displacement and can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a versatile intermediate for introducing a wide range of substituents.[11] The carboxylic acid group can undergo standard transformations like esterification and amidation.

Experimental Protocols (Representative)

The following protocols are based on the synthesis and reactions of structurally similar compounds and can serve as a starting point for the development of procedures for this compound.

Representative Synthesis of a 2-Bromo-substituted Isonicotinic Acid

This protocol is adapted from the synthesis of related 2-halopyridinecarboxylic acids.[9]

Materials:

-

3-Methylisonicotinic acid

-

N-Bromosuccinimide (NBS) or Bromine

-

Sulfuric acid (or other suitable solvent/catalyst)

-

Appropriate workup and purification reagents

Procedure:

-

Dissolve 3-methylisonicotinic acid in a suitable solvent (e.g., concentrated sulfuric acid).

-

Slowly add the brominating agent (e.g., NBS) portion-wise while maintaining a controlled temperature.

-

Heat the reaction mixture for a specified period, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the solution to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system.

Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling reaction involving a 2-bromopyridine derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Degas the solvent and add it to the reaction mixture.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor its progress.

-

After completion, cool the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery

Substituted isonicotinic acids are prevalent scaffolds in many approved drugs and clinical candidates.[1][2] Their ability to act as bioisosteres for other aromatic systems and their capacity for hydrogen bonding and metal chelation make them attractive moieties in drug design.

A particularly relevant application for bromo-substituted pyridines is in the synthesis of PARP inhibitors .[3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Many potent PARP inhibitors feature a core structure derived from the coupling of a substituted bromopyridine with another cyclic system. The synthesis of the approved PARP inhibitor Niraparib, for example, utilizes a 2-bromo-6-methylisonicotinic acid derivative as a key intermediate.

Given its structural features, this compound represents a promising, yet underexplored, building block for the synthesis of novel PARP inhibitors and other biologically active molecules. Its versatile reactivity allows for the systematic exploration of the chemical space around the isonicotinic acid core, which is a key strategy in modern drug discovery.[12]

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, its predicted properties and the well-established chemistry of related compounds provide a solid foundation for its use in research and development. In particular, its utility as a versatile intermediate for creating diverse molecular architectures makes it a compound of high interest for scientists engaged in the discovery of new therapeutic agents. Further experimental investigation into the properties and reactivity of this specific isomer is warranted to fully unlock its potential.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1211583-05-9 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

In-depth Technical Guide: 2-Bromo-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including validated experimental protocols and extensive biological data for 2-Bromo-3-methylisonicotinic acid (CAS: 1211583-05-9), is limited. This guide provides the available data for the target compound and presents a detailed, proposed synthesis pathway based on established chemical principles and analogous reactions for related compounds. The experimental protocols provided herein are illustrative and would require optimization and validation in a laboratory setting.

Compound Identification and Properties

Chemical Name: this compound

CAS Number: 1211583-05-9[1]

Structure:

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents such as methanol and DMSO. | - |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process:

-

Synthesis of the precursor: 2-Bromo-3-methylpyridine.

-

Oxidation of the methyl group: Conversion of 2-Bromo-3-methylpyridine to the final carboxylic acid.

Below is a logical workflow for this proposed synthesis.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of 2-Bromo-3-methylpyridine from 2-Amino-3-picoline

This procedure is based on a well-established Sandmeyer reaction.

Materials:

-

2-Amino-3-picoline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-picoline (1.0 eq) in a 48% aqueous solution of hydrobromic acid (4.0 eq).

-

Cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (2.0 eq).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-bromo-3-methylpyridine.

-

Stage 2: Oxidation of 2-Bromo-3-methylpyridine to this compound

This protocol is based on the general principle of benzylic oxidation of alkylpyridines using a strong oxidizing agent.[2]

Materials:

-

2-Bromo-3-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

Procedure:

-

Oxidation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylpyridine (1.0 eq) and deionized water.

-

Heat the mixture to reflux.

-

Slowly and portion-wise, add potassium permanganate (3.0-4.0 eq) to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

-

Maintain reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings.

-

If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The product, this compound, should precipitate out of the solution.

-

-

Purification:

-

Cool the acidified solution in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

-

Dry the purified product under vacuum.

-

Potential Applications in Drug Discovery

The presence and position of the bromo and methyl substituents on the pyridine ring can significantly influence the compound's physicochemical properties and its ability to interact with biological targets. The bromo group can act as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of new chemical entities for screening.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies in the proposed synthesis workflow.

Caption: Logical workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Bromo-3-methylisonicotinic acid, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Core Compound Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This information has been aggregated from reliable chemical data sources.

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | [1][2][3] |

| Molecular Weight | 216.03 g/mol | [1][2][3] |

| Exact Mass | 214.958 Da | [2] |

| CAS Number | 1211583-05-9 | [1][2][3] |

Compound Identification Workflow

The following diagram illustrates a simplified logical workflow for the identification and characterization of a chemical compound like this compound.

Caption: Logical workflow for compound identification.

This document is intended for informational purposes for a technical audience. It does not constitute a comprehensive safety or handling guide. Always refer to a full Safety Data Sheet (SDS) before handling any chemical substance.

References

An In-depth Technical Guide on the Solubility of 2-bromo-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-bromo-3-methylisonicotinic acid in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature for this compound, this document provides a detailed theoretical framework for predicting its solubility based on its molecular structure. Furthermore, a comprehensive, standardized experimental protocol for determining the thermodynamic solubility of this and similar compounds is presented. This guide is intended to equip researchers with the necessary information to effectively handle this compound in a laboratory setting and to generate reliable solubility data.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. The structure, featuring a pyridine ring, a carboxylic acid group, a bromine atom, and a methyl group, suggests a molecule with a nuanced solubility profile. Pyridine carboxylic acids are important scaffolds in medicinal chemistry and drug design.[1][2] The substituents on the pyridine ring can significantly influence the molecule's physicochemical properties, including its solubility.[3][4][5] Understanding the solubility of this compound is crucial for its use in chemical synthesis, purification, formulation, and various biological assays.

Predicted Solubility Profile

While specific experimental data is not available, a qualitative prediction of the solubility of this compound can be made by analyzing its structural features based on the "like dissolves like" principle.[6]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in polar protic solvents. However, the presence of the non-polar methyl group and the hydrophobic bromine atom, along with the aromatic ring, will likely limit its aqueous solubility compared to the parent isonicotinic acid.[7][8][9] For instance, isonicotinic acid is soluble in water and ethanol.[7][10] As a general trend for organic compounds, solubility in water decreases as the number of carbon atoms increases.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions and, in the case of DMSO and DMF, can accept hydrogen bonds. Given the polar nature of the molecule, this compound is expected to exhibit good solubility in solvents like DMSO and DMF.[6] For comparison, the related compound isonicotinic acid is soluble in DMSO.[11]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The overall polarity of the molecule, dominated by the carboxylic acid and the pyridine ring, suggests that solubility in non-polar solvents will be limited. The non-polar regions of the molecule (methyl group, bromine atom, and the aromatic ring) may allow for some minimal solubility, but it is expected to be poor.[6]

-

Aqueous Acid and Base: As a carboxylic acid, this compound will be largely deprotonated in basic solutions (e.g., 5% aqueous NaOH or NaHCO3) to form a water-soluble carboxylate salt.[12][13] The pyridine nitrogen is basic and will be protonated in acidic solutions (e.g., 5% aqueous HCl), forming a water-soluble pyridinium salt.[12][14] Therefore, its solubility is expected to be significantly enhanced in both aqueous acidic and basic solutions.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound is not available in the peer-reviewed literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing such empirical data.

| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic | Water | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Polar Aprotic | DMSO | 25 | Data not available | Data not available |

| DMF | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | |

| Non-Polar | Toluene | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | |

| Diethyl Ether | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of a solid compound such as this compound using the widely accepted shake-flask method.[15][16][17]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps and inert liners

-

Constant-temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully draw the supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated solution and dilute it with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account.

-

The results can be expressed in various units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows pertinent to the study of this compound's solubility.

Caption: Logical workflow for predicting the qualitative solubility of the target compound.

Caption: Experimental workflow for the shake-flask method of solubility determination.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. enamine.net [enamine.net]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-methylisonicotinic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on analogous compounds like 2-Bromoisonicotinic acid and its esters, 2-Bromo-3-methylisonicotinic acid is anticipated to be classified as a hazardous substance.[1][2][3] The primary hazards are expected to be:

-

Serious Eye Irritation: Causes serious eye irritation.[1][3]

-

Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

GHS Hazard Pictograms and Statements:

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3] |

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below presents data from structurally related compounds to provide an estimated profile.

| Property | 2-Bromoisonicotinic acid | 2-Bromo-3-methylbutyric acid | 2-Bromo-3-methylpentanoic acid |

| Molecular Formula | C₆H₄BrNO₂[3] | C₅H₉BrO₂[4][5] | C₆H₁₁BrO₂[6] |

| Molecular Weight | 202.01 g/mol [3] | 181.03 g/mol [4][5] | 195.05 g/mol [6] |

| Appearance | White to beige crystalline powder or solid[4] | - | - |

| Melting Point | - | 39°C - 42°C[4] | - |

| Boiling Point | - | 124°C - 126°C[4] | - |

| CAS Number | 66572-56-3[1][3] | 565-74-2[4][7] | 42880-22-8[6] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][8]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or a protective suit.[1][8]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or EN 149 approved respirator.[1][8]

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

-

Store away from heat and sources of ignition.[1]

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][9] |

Experimental Protocols and Workflows

General Laboratory Handling Protocol

This protocol outlines a safe workflow for handling this compound in a research setting.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the chemical fume hood is operational.

-

Prepare all necessary equipment (spatulas, glassware, balances) within the fume hood.

-

-

Weighing and Dispensing:

-

Tare the balance with a suitable weighing vessel.

-

Carefully transfer the required amount of the solid compound, avoiding dust generation.

-

Close the main container tightly immediately after use.

-

-

Dissolution/Reaction Setup:

-

Add the solvent to the reaction vessel containing the compound.

-

If heating is required, use a controlled heating mantle and ensure the setup is secure.

-

-

Post-Handling and Cleanup:

-

Quench any reactions appropriately.

-

Dispose of waste in designated, clearly labeled hazardous waste containers.[1]

-

Clean all glassware and surfaces thoroughly.

-

Remove PPE and wash hands before leaving the laboratory.

-

Caption: General laboratory workflow for handling this compound.

Hazard Mitigation Workflow

This diagram illustrates the logical relationship between identified hazards and the necessary control measures.

Caption: Logical relationship between hazards and corresponding control measures.

Relevance in Drug Development: PARP Inhibition

Derivatives of bromo-methylisonicotinic acid are utilized as building blocks in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of cancer therapeutics.[10] PARP enzymes are essential for repairing single-strand DNA breaks. Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA mutations) leads to synthetic lethality and tumor cell death.

Caption: Simplified pathway showing the role of PARP in DNA repair and its inhibition.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 6. 2-Bromo-3-methylpentanoic acid | C6H11BrO2 | CID 260481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-3-Methylisonicotinic Acid: A Predictive Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for 2-bromo-3-methylisonicotinic acid is limited. The data presented in this guide is predictive, based on established principles of spectroscopy and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a theoretical framework for the spectroscopic characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the isonicotinic acid core and comparison with known data for similar pyridine derivatives.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals for the aromatic protons and a singlet for the methyl group. The carboxylic acid proton will likely be a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.3 | Doublet | ~5 |

| H-6 | 8.5 - 8.8 | Doublet | ~5 |

| -CH₃ | 2.3 - 2.6 | Singlet | N/A |

| -COOH | 12.0 - 14.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Data

The carbon NMR spectrum will display signals for the six carbons of the pyridine ring, the methyl group, and the carboxylic acid.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | 145 - 150 |

| C-3 (C-CH₃) | 135 - 140 |

| C-4 (C-COOH) | 148 - 153 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

| -CH₃ | 18 - 22 |

| -COOH | 165 - 170 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C & C=N stretch (Aromatic Ring) | 1550 - 1620 | Medium |

| C-H bend (Aromatic Ring) | 800 - 900 | Medium |

| C-Br stretch | 500 - 600 | Medium |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a prominent molecular ion peak, with a characteristic M+2 peak of similar intensity due to the presence of bromine. Fragmentation will likely involve the loss of the carboxylic acid group and the bromine atom.

| m/z | Predicted Identity | Notes |

| 215/217 | [M]⁺ | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes) |

| 170/172 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 136 | [M - Br]⁺ | Loss of the bromine atom |

| 91 | [C₆H₄N]⁺ | Pyridine ring fragment |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and the expected spectroscopic data, as well as a general workflow for spectroscopic analysis.

Caption: Influence of substituents on predicted spectroscopic data.

Caption: General workflow for spectroscopic analysis of a compound.

The Untapped Therapeutic Potential of 2-Bromo-3-Methylisonicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of isonicotinic acid have emerged as a versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications. This technical guide explores the potential biological activities of a specific, yet underexplored subclass: 2-bromo-3-methylisonicotinic acid derivatives. While direct research on this particular scaffold is limited, this paper will extrapolate potential activities based on the established biological profiles of structurally related isonicotinic acid analogs. We will delve into potential anticancer, antimicrobial, and anti-inflammatory activities, providing a comprehensive overview of relevant data, experimental protocols, and key signaling pathways to guide future research and drug discovery efforts in this promising area.

Introduction: The Isonicotinic Acid Scaffold in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are foundational components in a multitude of clinically significant pharmaceuticals. The nitrogen atom in the pyridine ring and the carboxylic acid group provide key points for molecular interactions and synthetic modifications, making it a privileged scaffold in drug design. Notable examples of drugs derived from isonicotinic acid include the anti-tuberculosis agent isoniazid and the anti-inflammatory drug dexamethasone isonicotinate.[1][2] The introduction of various substituents, such as halogens and alkyl groups, can significantly modulate the physicochemical properties and biological activities of the isonicotinic acid core.[3] This guide focuses on the potential of this compound, a scaffold that combines the electron-withdrawing effect of the bromine atom with the lipophilic nature of the methyl group, suggesting a unique potential for biological activity.

Potential Anticancer Activity: Targeting PARP and Beyond

While direct anticancer studies on this compound derivatives are not extensively documented, the closely related isomer, 2-bromo-6-methylisonicotinic acid, is a crucial intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[4] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4]

Structure-Activity Relationship of Analogous PARP Inhibitors

The inhibitory activity of PARP inhibitors is highly dependent on the nature of the substituents on the core scaffold. The following table summarizes the structure-activity relationship (SAR) for a series of imidazo[4,5-c]pyridine-7-carboxamide derivatives, which are structural analogs of compounds that could be synthesized from this compound. This data highlights how modifications to the core structure can significantly impact PARP-1 inhibitory activity.

| Compound ID | R Group | PARP-1 IC50 (nM)[4] |

| 1a | H | >1000 |

| 1b | Methyl | 256.3 ± 25.1 |

| 1c | Ethyl | 119.7 ± 11.5 |

| 1d | Propyl | 8.6 ± 0.6 |

| 1e | Isopropyl | 28.4 ± 2.9 |

| 1f | Cyclopropyl | 45.2 ± 4.1 |

| 1g | Benzyl | 158.6 ± 16.3 |

| Note: The presented data is for a series of 2-(1-substituted-piperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamides and is intended to be illustrative of the potential for isonicotinic acid derivatives. |

Proposed Signaling Pathway for PARP Inhibition

Caption: Proposed mechanism of action for a PARP inhibitor.

Experimental Protocol: Synthesis of Isonicotinamide Derivatives

The synthesis of potential PARP inhibitors from this compound would likely involve an amidation step followed by cross-coupling reactions. The following is a generalized protocol based on the synthesis of related compounds.[4]

Step 1: Amidation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Add the desired amine (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: Suzuki Cross-Coupling

-

In a reaction vessel, combine the 2-bromo-3-methylisonicotinamide derivative from Step 1 (1.0 eq), a suitable boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).[4]

-

Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Caption: General synthetic workflow for derivatives.

Potential Antimicrobial Activity

The isonicotinic acid scaffold is famously present in isoniazid, a frontline anti-tuberculosis drug. This provides a strong rationale for investigating this compound derivatives for antimicrobial properties.[1][3] The antimicrobial efficacy of isonicotinic acid derivatives is often linked to their ability to interfere with essential microbial metabolic pathways.[3]

Factors Influencing Antimicrobial Activity

-

Lipophilicity: Increased lipophilicity often enhances antimicrobial activity by facilitating passage across microbial cell membranes. The methyl group in the target scaffold is expected to increase lipophilicity.[3]

-

Halogenation: The presence of a halogen atom, such as bromine, is a common strategy in drug design to enhance biological activity.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial potential of novel compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

The Strategic Role of 2-Bromo-3-Methylisonicotinic Acid in Medicinal Chemistry: A Heterocyclic Building Block for Targeted Therapies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Heterocyclic compounds, in particular, form the core scaffolds of a vast number of approved drugs. Among these, 2-bromo-3-methylisonicotinic acid has emerged as a pivotal intermediate in medicinal chemistry, offering a unique combination of reactive sites that facilitate the construction of complex molecular architectures. Its inherent structural features—a pyridine core, a reactive bromine atom, a carboxylic acid handle, and a methyl group—provide a versatile platform for the development of targeted therapies, most notably in the fields of oncology and inflammation.

This technical guide provides a comprehensive overview of the role of this compound as a heterocyclic building block. It delves into its synthesis, key chemical transformations, and its application in the development of potent inhibitors of clinically relevant enzymes, with a primary focus on Poly(ADP-ribose) polymerase (PARP) and a prospective look at its potential in crafting inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAK).

Physicochemical Properties and Synthesis

This compound is a substituted pyridine derivative. The strategic placement of the bromo and methyl groups on the isonicotinic acid scaffold provides a versatile platform for chemical modification.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMF and DMSO |

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-methylisonicotinic acid. Careful control of reaction conditions is crucial to avoid the formation of di-brominated byproducts.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The bromine atom is readily displaced or utilized in cross-coupling reactions, while the carboxylic acid is a convenient point for amide bond formation.

PARP Inhibitors: The Case of Niraparib

A prominent example of a drug synthesized from a related building block, 2-bromo-6-methylisonicotinic acid, is Niraparib, a potent oral PARP inhibitor.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.[3] The synthesis of PARP inhibitors from 2-bromo-methylisonicotinic acid derivatives typically involves amidation of the carboxylic acid followed by a Suzuki coupling reaction at the bromine-substituted position.[2]

Quantitative Data for Niraparib and Related Compounds:

The following tables summarize the inhibitory activity and clinical efficacy of Niraparib.

Table 1: In Vitro Inhibitory Activity of Niraparib

| Target | IC₅₀ (nM) | Reference |

| PARP1 | 3.8 | [4][5] |

| PARP2 | 2.1 | [4][5] |

Table 2: Cell Proliferation Inhibition by Niraparib

| Cell Line | Cancer Type | BRCA Status | CC₅₀ (nM) | Reference |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 18 | [4][5] |

| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | 90 | [4][5] |

| PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [6][7] |

| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 21.34 | [6] |

| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 wild-type | 58.98 | [6] |

Table 3: Clinical Efficacy of Niraparib in Ovarian Cancer (PRIMA Trial)

| Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | Reference |

| HRD-positive | Niraparib | 21.9 | 0.43 (0.31-0.59) | [8][9] |

| Placebo | 10.4 | [8][9] | ||

| Overall Population | Niraparib | 13.8 | 0.62 (0.50-0.76) | [8] |

| Placebo | 8.2 | [8] | ||

| HRD: Homologous Recombination Deficiency |

Pharmacokinetic Properties of Niraparib:

Niraparib exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier.[10]

Table 4: Pharmacokinetic Parameters of Niraparib

| Parameter | Value | Reference |

| Absolute Bioavailability | ~73% | [11] |

| Tₘₐₓ (single dose) | ~3 hours | [1] |

| Terminal Half-life (T₁/₂) | ~36 hours | [1] |

| Apparent Volume of Distribution (Vd/F) | 1220 L | |

| Plasma Protein Binding | ~83% |

Potential in IRAK4 and JAK Inhibitor Development

While concrete examples with extensive public data are less prevalent than for PARP inhibitors, the structural motifs of this compound make it a highly attractive starting point for the synthesis of IRAK4 and JAK inhibitors.

-

IRAK4 Inhibitors: IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. The pyridine core of this compound can serve as a scaffold to present functionalities that interact with the hinge region of the IRAK4 kinase domain.

-

JAK Inhibitors: The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that are essential for cytokine signaling. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases and myeloproliferative neoplasms. The this compound scaffold can be elaborated to generate potent and selective JAK inhibitors.

While the potential is clear, there is limited publicly available quantitative data (e.g., IC₅₀ values) for specific IRAK4 or JAK inhibitors synthesized directly from this compound. Further research and publication in this area are anticipated.

Signaling Pathways

Understanding the signaling pathways in which the target molecules are involved is crucial for rational drug design.

References

- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromoisonicotinate | C7H6BrNO2 | CID 2762700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK-4 inhibitors. Part III: a series of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-methylisonicotinic Acid for Researchers and Drug Development Professionals

Introduction: 2-Bromo-3-methylisonicotinic acid, with CAS number 1211583-05-9, is a halogenated pyridine carboxylic acid derivative. Its structural features, including a bromine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring, make it a versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable precursor for the synthesis of complex organic molecules with potential therapeutic applications. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. Researchers can procure this reagent from the following suppliers, among others:

| Supplier | Purity | CAS Number | Additional Information |

| Apollo Scientific | >97% | 1211583-05-9 | Stocked in the UK and US.[1] |

| MolCore | High Purity | 1211583-05-9 | Specializes in manufacturing this compound. |

| Zibo Hangyu Biotechnology | 98% | 1211583-05-9 | Available as a powder or liquid. |

| ChemicalBook | Varies by supplier | 1211583-05-9 | A platform to connect with various global suppliers. |

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, the properties of the closely related compound, 2-bromo-isonicotinic acid methyl ester, can provide valuable insights.

| Property | Value (for 2-bromo-isonicotinic acid methyl ester) | Reference |

| Molecular Formula | C7H6BrNO2 | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| Melting Point | 35-36 °C | [3][4] |

| Boiling Point | 268.0±20.0 °C (Predicted) | [3] |

| Density | 1.579±0.06 g/cm3 (Predicted) | [3] |

| pKa | -1.32±0.10 (Predicted) | [3] |

| XLogP3 | 1.6 | [2][4] |

| Solubility | Soluble in Methanol | [3] |

Safety Information: this compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be worn when handling this compound.

Experimental Protocols

The following sections detail the synthesis of this compound and its subsequent derivatization, which are crucial for its application in drug discovery.

Synthesis of this compound

Materials:

-

3-methylisonicotinic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

-

Bromination: To the stirred solution, add N-bromosuccinimide (1.1 - 1.3 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

-

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Derivatization Reactions

The utility of this compound as a building block stems from its susceptibility to various cross-coupling and amidation reactions. These reactions allow for the introduction of diverse substituents, enabling the generation of compound libraries for drug screening.

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the brominated pyridine and a boronic acid or ester.[7]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an aqueous work-up to isolate the product.

-

Purify the product by recrystallization or column chromatography.[7]

The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many pharmaceutical agents.

Materials:

-

This compound

-

Desired amine

-

Coupling agent (e.g., HATU)

-

Base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the coupling agent and base, and stir to pre-activate the acid.

-

Cool the mixture to 0 °C and add the desired amine dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water to precipitate the product or extract with an organic solvent.

-

Purify the amide product as necessary.[7]

General Experimental Workflow for Derivatization:

Caption: Key derivatization reactions of this compound.

Application in Drug Discovery: A Precursor for PARP Inhibitors

While direct biological activity data for this compound is limited, its structural similarity to key intermediates used in the synthesis of potent therapeutic agents provides strong evidence for its utility in drug discovery. A prominent example is the role of the related compound, 2-bromo-6-methylisonicotinic acid, as a crucial building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[8] PARP enzymes are essential for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[9][10]

The PARP Signaling Pathway in DNA Repair

PARP1, a key member of the PARP family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.

Inhibition of PARP: PARP inhibitors competitively bind to the catalytic domain of PARP, preventing the synthesis of PAR. This "traps" PARP on the DNA at the site of the SSB. During DNA replication, these trapped PARP-DNA complexes lead to the formation of DNA double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[10][11]

PARP Signaling Pathway Diagram:

Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Given the established role of similar bromo-methyl-isonicotinic acids in the synthesis of PARP inhibitors, this compound represents a highly valuable and versatile scaffold for the development of novel therapeutics targeting this and other important biological pathways. Its commercial availability and the straightforward nature of its derivatization make it an attractive starting material for medicinal chemists and drug discovery professionals.

References

- 1. 1211583-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-ISONICOTINIC ACID METHYL ESTER ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Physicochemical-Characteristics-of-Brominated-Pyridine-Carboxylic-Acids

Abstract: This-document-provides-a-comprehensive-technical-overview-of-the-core-physicochemical-properties-of-brominated-pyridine-carboxylic-acids, a-class-of-compounds-of-significant-interest-in-medicinal-chemistry-and-drug-development. It-details-key-parameters-such-as-acid-dissociation-constant-(pKa), lipophilicity-(logP), and-melting-points. Standardized-experimental-protocols-for-the-determination-of-these-properties-are-provided, alongside-visual-workflows-to-guide-researchers. The-data-and-methodologies-presented-herein-are-intended-to-support-drug-discovery-professionals-in-the-rational-design-and-development-of-novel-therapeutic-agents.

Introduction

Brominated-pyridine-carboxylic-acids-are-heterocyclic-compounds-that-serve-as-versatile-building-blocks-in-the-synthesis-of-pharmaceutically-active-molecules.[1][2] The-incorporation-of-a-bromine-atom-onto-the-pyridine-ring, which-also-contains-a-carboxylic-acid-group, significantly-influences-the-molecule's-electronic-properties, acidity, lipophilicity, and-metabolic-stability. These-characteristics-are-critical-determinants-of-a-drug-candidate's-pharmacokinetic-and-pharmacodynamic-profile, governing-everything-from-solubility-and-absorption-to-target-binding-and-in-vivo-efficacy.[3] This-guide-summarizes-essential-physicochemical-data-for-a-selection-of-these-compounds-and-provides-detailed-experimental-protocols-for-their-measurement.

Physicochemical-Data-Summary

The-following-tables-compile-key-physicochemical-data-for-several-isomers-of-brominated-pyridine-carboxylic-acids. These-values-are-essential-for-predicting-the-behavior-of-these-molecules-in-biological-systems.

Table 1: pKa-and-Melting-Point-of-Selected-Brominated-Pyridine-Carboxylic-Acids

| Compound Name | Structure | pKa (Predicted/Experimental) | Melting Point (°C) |

| 2-Bromopyridine-4-carboxylic acid (2-Bromoisonicotinic acid) | Br at C2, COOH at C4 | No data available | 217-220[4] |

| 4-Bromopyridine-2-carboxylic acid (4-Bromopicolinic acid) | Br at C4, COOH at C2 | No data available | 172-174[5] |

| 5-Bromopyridine-2-carboxylic acid (5-Bromopicolinic acid) | Br at C5, COOH at C2 | No data available | 176-178[6][7] |

| 6-Bromopyridine-2-carboxylic acid (6-Bromopicolinic acid) | Br at C6, COOH at C2 | No data available | 192-194[8] |

| 5-Bromopyridine-3-carboxylic acid (5-Bromonicotinic acid) | Br at C5, COOH at C3 | No data available | 178[9] |

| 6-Bromopyridine-3-carboxylic acid (6-Bromonicotinic acid) | Br at C6, COOH at C3 | 3.24 ± 0.10 (Predicted)[10] | 200-203[11][12] |

Table 2: Lipophilicity-(logP)-and-Aqueous-Solubility

| Compound Name | logP (Predicted) | Aqueous Solubility |

| 5-Bromonicotinic acid | 1.1[13] | Soluble in water[9] |

| 6-Bromonicotinic acid | No data available | Sparingly soluble in water[10] |

| Lower aliphatic amines (general reference) | N/A | Solubility decreases with an increase in molar mass due to the larger hydrophobic alkyl part.[14] |

Detailed-Experimental-Protocols

Accurate-determination-of-physicochemical-properties-is-fundamental. The-following-protocols-outline-standard-methodologies-for-measuring-pKa, logP, and-aqueous-solubility.

Protocol:-Determination-of-pKa-by-Potentiometric-Titration

Potentiometric-titration-is-a-highly-accurate-and-widely-used-method-for-pKa-determination.[15][16] The-method-involves-monitoring-pH-changes-in-a-solution-of-the-compound-as-a-titrant-of-known-concentration-is-incrementally-added.[3] The-pKa-is-determined-from-the-inflection-point-of-the-resulting-titration-curve.[3][17][16]

-

Principle: A-solution-of-the-brominated-pyridine-carboxylic-acid-is-titrated-with-a-strong-base-(e.g., NaOH). The-pH-is-measured-after-each-addition-of-titrant. The-pKa-value-corresponds-to-the-pH-at-which-half-of-the-acid-has-been-neutralized.[16]

-

Apparatus:

-

Calibrated-pH-meter-with-a-combination-pH-electrode.

-

Automatic-burette-or-precision-manual-burette.

-

Stirred-titration-vessel.

-

Magnetic-stirrer.

-

-

Reagents:

-

Procedure:

-

Calibrate-the-pH-meter-using-standard-buffers-(e.g., pH-4, 7, and-10).[18]

-

Place-a-known-volume-(e.g., 20-mL)-of-the-test-compound-solution-into-the-titration-vessel.[3][18]

-

Add-the-ionic-strength-adjustment-solution.

-

If-necessary, adjust-the-initial-pH-of-the-solution-to-the-acidic-range-(e.g., pH-1.8-2.0)-using-0.1-M-HCl.[3][18]

-

Purge-the-solution-with-nitrogen-to-remove-dissolved-CO2.[18]

-

Begin-the-titration-by-adding-small, precise-increments-of-the-0.1-M-NaOH-solution.

-

Record-the-pH-and-volume-of-titrant-added-after-each-increment, allowing-the-reading-to-stabilize.[3]

-

Continue-the-titration-until-the-pH-reaches-the-alkaline-range-(e.g., pH-12-12.5).[3][18]

-

Perform-a-minimum-of-three-replicate-titrations-for-accuracy.[18]

-

-

Data-Analysis: Plot-pH-versus-the-volume-of-titrant-added. The-pKa-is-the-pH-at-the-midpoint-of-the-buffer-region, which-can-be-found-from-the-maximum-of-the-first-derivative-of-the-titration-curve.

Protocol:-Determination-of-logP-by-Shake-Flask-Method-(OECD-107)

The-shake-flask-method-is-the-traditional-and-most-reliable-method-for-determining-the-n-octanol/water-partition-coefficient-(logP).[19] It-is-suitable-for-logP-values-in-the-range-of--2-to-4.[20][21]

-

Principle: The-compound-is-dissolved-in-a-two-phase-system-of-n-octanol-and-water. After-equilibration, the-concentration-of-the-compound-in-each-phase-is-measured. The-partition-coefficient-(P)-is-the-ratio-of-the-concentration-in-n-octanol-to-the-concentration-in-water.

-

Apparatus:

-

Centrifuge-tubes-with-PTFE-lined-caps.

-

Mechanical-shaker-or-vortex-mixer.

-

Centrifuge.

-

Analytical-instrumentation-for-concentration-measurement-(e.g., HPLC-UV).

-

-

Reagents:

-

n-Octanol,-analytical-grade,-pre-saturated-with-water.

-

Water-(e.g., HPLC-grade),-pre-saturated-with-n-octanol.

-

Buffer-solutions-(e.g., pH-7.4-phosphate-buffer)-if-determining-the-distribution-coefficient-(logD).

-

-

Procedure:

-

Prepare-a-stock-solution-of-the-test-compound-in-either-n-octanol-or-water.

-

Add-appropriate-volumes-of-the-n-octanol-and-water-(or-buffer)-phases-to-a-centrifuge-tube. The-volume-ratio-can-be-adjusted-based-on-the-expected-logP-value.

-

Add-a-small-aliquot-of-the-stock-solution-to-the-tube.

-

Cap-the-tube-tightly-and-agitate-it-until-equilibrium-is-reached-(e.g., shaking-at-room-temperature-for-24-hours).

-

Separate-the-phases-by-centrifugation.[21]

-

Carefully-withdraw-an-aliquot-from-each-phase-for-analysis.

-

Determine-the-concentration-of-the-compound-in-each-phase-using-a-validated-analytical-method-like-HPLC.

-

-

Calculation:

-

P-=-[Concentration]octanol-/-[Concentration]water

-

logP-=-log10(P)

-

Protocol:-Determination-of-Aqueous-Solubility-by-HPLC

The-shake-flask-incubation-followed-by-HPLC-analysis-is-a-gold-standard-method-for-determining-thermodynamic-aqueous-solubility.[22]

-

Principle: An-excess-amount-of-the-solid-compound-is-equilibrated-with-an-aqueous-buffer-to-create-a-saturated-solution. The-undissolved-solid-is-then-removed,-and-the-concentration-of-the-dissolved-compound-in-the-supernatant-is-quantified-by-HPLC-against-a-standard-calibration-curve.[22][23]

-

Apparatus:

-

Vials-with-PTFE-lined-caps.

-

Orbital-shaker-or-end-over-end-rotator-in-a-temperature-controlled-environment.

-

Centrifuge-and/or-filters-(e.g., 0.22-µm-PVDF).

-

Calibrated-HPLC-system-with-UV-detector.

-

-

Reagents:

-

Test-Compound-(solid).

-

Aqueous-Buffer-(e.g., phosphate-buffered-saline,-pH-7.4).

-

Organic-Solvent-(e.g., Acetonitrile-or-Methanol)-for-stock-and-standard-solutions.

-

-

Procedure:

-

Add-an-excess-of-the-solid-compound-to-a-vial-(ensure-solid-is-visible-after-equilibration).

-

Add-a-known-volume-of-the-aqueous-buffer.

-

Seal-the-vial-and-agitate-at-a-constant-temperature-(e.g., 25°C)-for-an-extended-period-(e.g., 24-48-hours)-to-ensure-equilibrium-is-reached.

-

Separate-the-undissolved-solid-from-the-solution-by-centrifugation-and/or-filtration-of-the-supernatant.[23] This-step-is-critical-to-avoid-artificially-high-results.[22]

-

Dilute-the-clarified-saturated-solution-with-a-suitable-solvent-to-bring-it-into-the-concentration-range-of-the-calibration-curve.[23]

-

Prepare-a-series-of-standard-solutions-of-the-compound-in-the-same-solvent-and-generate-a-calibration-curve-(Peak-Area-vs.-Concentration).[24]

-

Analyze-the-diluted-sample-and-standards-by-HPLC.

-

-

Calculation: Determine-the-concentration-of-the-diluted-sample-from-the-calibration-curve. Multiply-this-value-by-the-dilution-factor-to-obtain-the-solubility-of-the-compound.

Visualized-Workflows-and-Relationships

Visual-diagrams-help-clarify-complex-processes-and-relationships-in-drug-discovery-and-development.

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Caption: Structure-Property Relationships in Brominated Pyridine Carboxylic Acids.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromopicolinic acid | 30766-03-1 [sigmaaldrich.com]

- 6. 5-Bromopicolinic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]

- 9. 5-Bromonicotinic acid | 20826-04-4 | FB00201 | Biosynth [biosynth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 6-Bromonicotinic acid | 6311-35-9 [chemicalbook.com]

- 12. 6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc [chemsrc.com]

- 13. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. researchgate.net [researchgate.net]

- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 24. pharmaguru.co [pharmaguru.co]

Stability and Storage of 2-Bromo-3-Methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the stability and storage of 2-bromo-3-methylisonicotinic acid based on general chemical principles and industry-standard stability testing protocols. As of the writing of this guide, specific, publicly available quantitative stability data and established degradation pathways for this compound are limited. The experimental protocols and potential degradation pathways described herein are therefore illustrative and should be adapted and validated based on experimental findings.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical research and development. Understanding its chemical stability is crucial for ensuring its quality, safety, and efficacy as a potential drug substance or intermediate. This guide summarizes the predicted stability profile, recommended storage conditions, and provides a framework for conducting comprehensive stability studies, including forced degradation, in line with regulatory expectations.

Predicted Stability and General Observations

Based on its chemical structure—a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methyl group—certain stability characteristics can be anticipated. Pyridine rings are generally stable, but the presence of a bromine atom can make the molecule susceptible to certain degradation pathways. Pyridine carboxylic acids are known to be relatively stable compounds.

General stability information for bromo-substituted pyridines and pyridine carboxylic acids suggests that they are typically stable under recommended storage conditions. However, they can be sensitive to light, high temperatures, and incompatible with strong oxidizing agents, strong acids, and strong bases.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on safety data sheets for structurally related compounds:

-

Temperature: Store in a cool, well-ventilated area. Refrigeration may be advisable for long-term storage.

-

Light: Protect from light. Store in an opaque or amber container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.